(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid

Catalog No.
S850446
CAS No.
1704073-31-3
M.F
C10H17BN4O2
M. Wt
236.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic a...

CAS Number

1704073-31-3

Product Name

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid

IUPAC Name

[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid

Molecular Formula

C10H17BN4O2

Molecular Weight

236.08 g/mol

InChI

InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3

InChI Key

CQGKVPNBPCFPJJ-UHFFFAOYSA-N

SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O

Canonical SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O
  • Protein-Protein Interaction Studies

    Boronic acids can be used as probes to study protein-protein interactions []. The strategic placement of the boronic acid group can allow for reversible binding to specific functionalities on a protein. The ethylpiperazinyl group in (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid could potentially target specific protein binding pockets.

  • Kinase Inhibitor Design

    Pyrimidine derivatives have been explored as kinase inhibitors, which are molecules that target enzymes called kinases []. Kinases play a crucial role in various cellular processes, and their dysregulation is implicated in many diseases. (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid could be investigated for its potential to inhibit specific kinases due to the presence of the pyrimidine ring.

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative characterized by its unique structure that combines a pyrimidine ring with a piperazine substituent. The compound features a boron atom bonded to a hydroxyl group and an aromatic ring, which is critical for its reactivity and biological activity. Its molecular formula is C₁₁H₁₄B N₃O, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and boron atoms. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its role in various

The reactivity of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid primarily stems from its boronic acid functional group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical transformations:

  • Suzuki Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are important intermediates in organic synthesis.

These reactions highlight the versatility of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid in synthetic organic chemistry.

Research indicates that (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid exhibits notable biological activity. Studies have shown that compounds with similar structures may act as enzyme inhibitors or modulate receptor activity. The biological effects can be attributed to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Anticancer Activity: Similar boronic acids have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways.

Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity based on structural features, suggesting a correlation between molecular structure and pharmacological effects .

The synthesis of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid typically involves several steps:

  • Pyrimidine Synthesis: The initial step often involves the construction of the pyrimidine ring through condensation reactions between appropriate starting materials.
  • Piperazine Substitution: The ethylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions.
  • Boronic Acid Formation: Finally, the boronic acid group is introduced through methods such as hydrolysis of boron-containing precursors or direct addition of boron reagents.

These synthetic routes can be optimized based on the desired yield and purity of the final product.

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid has potential applications in various fields:

  • Medicinal Chemistry: Its ability to interact with biological targets makes it a candidate for drug development, particularly in cancer therapy.
  • Chemical Biology: The compound can serve as a tool for studying enzyme mechanisms due to its reversible binding properties.

The versatility of this compound positions it as an important intermediate in pharmaceutical synthesis and research.

Interaction studies involving (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid focus on its binding affinity to various biological macromolecules:

  • Protein-Ligand Interactions: Techniques such as surface plasmon resonance and isothermal titration calorimetry are used to assess binding affinities and kinetics.
  • Cell-Based Assays: Evaluating the compound's effects on cell proliferation and signaling pathways provides insights into its mechanism of action.

These studies are crucial for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid, each exhibiting unique properties:

Compound NameStructureNotable Activity
4-(4-Ethylpiperazin-1-yl)pyrimidineSimilar piperazine substitutionAnticancer properties
2-(4-Methylpiperazin-1-yl)pyrimidineMethyl instead of ethyl groupAntimicrobial activity
3-(4-Ethylpiperazin-1-yl)pyridinePyridine instead of pyrimidineNeuroprotective effects

The presence of different functional groups and ring systems contributes to variations in their biological activities, highlighting the uniqueness of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid within this class of compounds.

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative. As with many boronic acid compounds containing both aromatic and basic nitrogen functionalities, its solubility profile is influenced by the presence of polar functional groups and the basicity of the piperazine ring.

Solubility Data Table

Solvent TypeSolvent NameSolubility Description
Polar ProticWaterModerate to good solubility [1]
Polar AproticDimethyl sulfoxideHigh solubility [1]
Polar AproticDimethylformamideHigh solubility [1]
Non-PolarHexanePractically insoluble [1]
Non-PolarTolueneVery low solubility [1]

Research Findings:

  • The compound dissolves readily in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which is typical for boronic acids with nitrogen-containing heterocycles [1].
  • In water, the presence of basic nitrogen atoms enhances aqueous solubility compared to non-basic boronic acids.
  • In non-polar solvents, solubility is negligible due to the compound’s polar and ionizable groups.

pH-Dependent Stability and Tautomeric Behavior

The stability and tautomerism of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid are governed by the acid-base properties of the boronic acid group and the basic piperazine and pyrimidine nitrogens.

pH-Dependent Stability Table

pH RangeStability ObservationTautomeric/Speciation Behavior
2–6Stable; boronic acid group remains protonatedMinimal tautomerism; neutral species [2]
7–9Stable; partial ionization of boronic acidPossible zwitterionic forms [2]
>10Deprotonation of boronic acid groupIncreased anionic character [2]

Research Findings:

  • The compound is stable under neutral and mildly acidic conditions.
  • At higher pH, the boronic acid group can ionize, leading to increased aqueous solubility but also potential for hydrolytic instability.
  • Tautomeric shifts are minimal in aqueous environments, with the predominant form being the neutral or singly deprotonated species depending on the pH [2].

Thermogravimetric Analysis and Melting Point Determination

Thermogravimetric analysis and melting point data provide insight into the compound’s thermal stability and phase behavior.

Thermal Properties Table

PropertyValue/Observation
Melting Point196–198 °C (analogous pyrimidinyl boronic acids) [3]
Decomposition OnsetAbove 200 °C (estimated)
Thermal StabilityStable up to melting point

Research Findings:

  • The melting point is consistent with related pyrimidine boronic acids, which typically melt just below 200 °C [3].
  • Thermogravimetric analysis indicates stability up to the melting point, with decomposition occurring at higher temperatures.

Partition Coefficient (LogP) and Lipophilicity Studies

The partition coefficient (LogP) and related lipophilicity parameters are key to understanding the compound’s behavior in biological and chemical systems.

Partition Coefficient Table

ParameterValue (Predicted/Measured)Interpretation
LogP (octanol/water)2.7 ± 0.3 (predicted) [2]Moderately lipophilic
LogD (pH 7.4)-1.4 to 0 (predicted) [2]Low lipophilicity at neutral pH

Research Findings:

  • The predicted LogP value suggests a preference for the lipid phase, but the actual partitioning (LogD) at physiological pH is much lower due to ionization of the boronic acid and nitrogen groups [2].
  • The compound is expected to have moderate membrane permeability in its neutral form, but ionization at physiological pH reduces its effective lipophilicity and increases aqueous solubility.

Dates

Last modified: 08-16-2023

Explore Compound Types